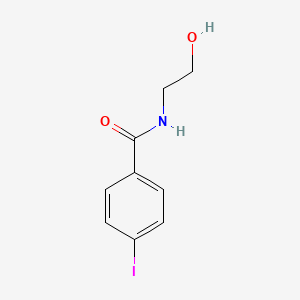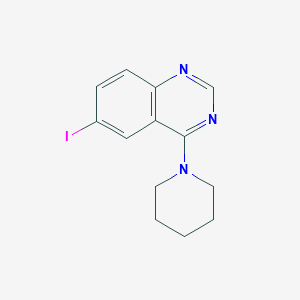
1H-Indole-3-ethanol, 6-fluoro-7-methyl-
描述
1H-Indole-3-ethanol, 6-fluoro-7-methyl- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives possess various biological activities, making them valuable in medicinal chemistry . This compound, with its unique fluorine and methyl substitutions, offers potential for diverse applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 1H-Indole-3-ethanol, 6-fluoro-7-methyl-, often involves multi-step processes. One common method is the Fischer indole synthesis, which uses aryl hydrazines and ketones under acidic conditions . Another approach is the regioselective construction of indole arynes followed by cycloaddition reactions .
Industrial Production Methods: Industrial production of indole derivatives typically employs high-yielding, scalable methods. One-pot, three-component protocols are favored for their efficiency and operational simplicity . These methods often use readily available building blocks and aim to minimize reaction times and purification steps.
化学反应分析
Types of Reactions: 1H-Indole-3-ethanol, 6-fluoro-7-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Electrophilic substitution reactions due to the electron-rich indole ring.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the indole ring .
科学研究应用
1H-Indole-3-ethanol, 6-fluoro-7-methyl- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for therapeutic applications, including as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1H-Indole-3-ethanol, 6-fluoro-7-methyl- involves its interaction with molecular targets such as enzymes and receptors. The indole ring’s electron-rich nature facilitates binding to various biological targets, leading to modulation of biochemical pathways . The fluorine and methyl substitutions may enhance the compound’s binding affinity and specificity .
相似化合物的比较
- 1H-Indole-3-carboxaldehyde
- 1H-Indole-3-acetic acid
- 6-Fluoroindole
Comparison: 1H-Indole-3-ethanol, 6-fluoro-7-methyl- is unique due to its specific substitutions, which can influence its chemical reactivity and biological activity. Compared to 1H-Indole-3-carboxaldehyde and 1H-Indole-3-acetic acid, the presence of the ethanol group may enhance its solubility and reactivity in certain reactions . The fluorine substitution can also increase its metabolic stability and binding affinity to biological targets .
属性
IUPAC Name |
2-(6-fluoro-7-methyl-1H-indol-3-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-7-10(12)3-2-9-8(4-5-14)6-13-11(7)9/h2-3,6,13-14H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLALPYPLXWIGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC=C2CCO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2-methoxyphenyl)carbamoyl]formic acid](/img/structure/B3145595.png)



![2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B3145617.png)









